molecular formula C8H8F2N2O B12126884 2-Amino-2-(2,6-difluorophenyl)acetamide

2-Amino-2-(2,6-difluorophenyl)acetamide

Cat. No.: B12126884
M. Wt: 186.16 g/mol
InChI Key: WDXYXEUSVDBSKH-UHFFFAOYSA-N
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Description

2-Amino-2-(2,6-difluorophenyl)acetamide is a fluorinated aromatic acetamide derivative characterized by a central acetamide backbone substituted with a 2,6-difluorophenyl group and an amino moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural resemblance to bioactive molecules, such as benzylpenicillin derivatives and enzyme inhibitors . The 2,6-difluoro substitution on the phenyl ring introduces steric and electronic effects that influence its reactivity, binding interactions, and physicochemical properties.

Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

2-amino-2-(2,6-difluorophenyl)acetamide

InChI

InChI=1S/C8H8F2N2O/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

WDXYXEUSVDBSKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,6-difluorophenyl)acetamide typically involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Step 1: Formation of Chloroacetamide Intermediate

      Reactants: 2,6-difluoroaniline, chloroacetyl chloride

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., dichloromethane)

      :

      Reaction: 2,6-difluoroaniline+chloroacetyl chloride2-chloro-N-(2,6-difluorophenyl)acetamide\text{2,6-difluoroaniline} + \text{chloroacetyl chloride} \rightarrow \text{2-chloro-N-(2,6-difluorophenyl)acetamide} 2,6-difluoroaniline+chloroacetyl chloride→2-chloro-N-(2,6-difluorophenyl)acetamide

  • Step 2: Amination

      Reactants: 2-chloro-N-(2,6-difluorophenyl)acetamide, ammonia or an amine source

      Conditions: Solvent (e.g., ethanol), elevated temperature

      :

      Reaction: 2-chloro-N-(2,6-difluorophenyl)acetamide+NH32-Amino-2-(2,6-difluorophenyl)acetamide\text{2-chloro-N-(2,6-difluorophenyl)acetamide} + \text{NH}_3 \rightarrow \text{2-Amino-2-(2,6-difluorophenyl)acetamide} 2-chloro-N-(2,6-difluorophenyl)acetamide+NH3​→2-Amino-2-(2,6-difluorophenyl)acetamide

Industrial Production Methods

Industrial production of 2-Amino-2-(2,6-difluorophenyl)acetamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-Amino-2-(2,6-difluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,6-difluorophenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluorophenyl group can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 2,6-difluorophenyl group in 2-amino-2-(2,6-difluorophenyl)acetamide distinguishes it from chlorinated analogs like (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (IC50 = 1.31 mM for collagenase inhibition) . Key differences include:

  • Electronegativity and Size : Fluorine’s higher electronegativity but smaller atomic radius compared to chlorine may alter hydrogen bonding and π–π interactions. For example, in chlorinated analogs, the chlorine substituents form π–π interactions with Tyr201 (4.127–4.249 Å) in collagenase, while fluorine’s smaller size might reduce steric hindrance but weaken dispersion forces .
  • Dihedral Angles: In dichlorophenyl acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), the dihedral angle between the phenyl and heterocyclic rings is ~79.7°, influencing crystal packing and solubility .

Physicochemical Properties

  • Hydrogen Bonding: The amino group in 2-amino-2-(2,6-difluorophenyl)acetamide can form intermolecular N—H⋯N or N—H⋯O bonds, similar to N-(2,6-dichlorophenyl)-2-(naphthalen-1-yl)acetamide .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Substituents IC50 (Collagenase) Key Interactions Synthetic Yield
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid 2,6-Cl₂ 1.31 mM H-bond (1.96 Å), π–π (4.25 Å) N/A
N-(2,6-Difluorophenyl)acetamide 2,6-F₂ N/A N/A 98%
2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Cl₂, thiazole N/A N—H⋯N (R2,2(8) motif) 85–90%

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors
2-Amino-2-(2,6-difluorophenyl)acetamide 223.6 g/mol 1.2 2 (NH₂, NH)
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 292.1 g/mol 3.5 2 (NH₂, COOH)

Biological Activity

2-Amino-2-(2,6-difluorophenyl)acetamide is an organic compound with significant potential in medicinal chemistry. Its structural characteristics, including the presence of a difluorophenyl group and an amide functional group, suggest various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈F₂N₂O
  • Molecular Weight : Approximately 186.16 g/mol
  • Structural Features : Contains an amide group and a phenyl ring with fluorine substituents at the 2 and 6 positions.

Biological Activity Overview

Research indicates that 2-Amino-2-(2,6-difluorophenyl)acetamide exhibits interactions with various biological targets, which may lead to therapeutic applications in areas such as cancer treatment and anti-inflammatory drug development. The exact mechanisms of action are still under investigation, but preliminary studies suggest several pathways of interest.

Potential Therapeutic Applications

  • Cancer Treatment :
    • The compound has shown promise in inhibiting specific molecular targets relevant to cancer progression. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells .
  • Anti-inflammatory Properties :
    • Studies suggest that the compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
  • Enzyme Interactions :
    • Interaction studies have focused on how this compound engages with enzymes and receptors, indicating potential inhibitory effects on pathways involved in disease processes.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies evaluating the biological activity of 2-Amino-2-(2,6-difluorophenyl)acetamide:

Study FocusCell Lines TestedIC50 Values (µM)Observations
CytotoxicityMCF-7 (breast), HCT-116 (colon), PC-3 (prostate), A549 (lung), HepG-2 (liver)Varies by cell lineSelective cytotoxicity observed against cancerous cells
Enzyme InhibitionEGFR and VEGFR-2 kinasesEGFR: 0.216 ± 1.1; VEGFR-2: 0.259 ± 1.5Comparable activity to Sorafenib

Case Studies

Several case studies highlight the biological activity of related compounds that share structural similarities with 2-Amino-2-(2,6-difluorophenyl)acetamide:

  • Inhibition of Kinases :
    • Compounds similar in structure exhibited significant inhibition of EGFR and VEGFR-2 kinases, suggesting that 2-Amino-2-(2,6-difluorophenyl)acetamide may also possess similar inhibitory properties .
  • Antimicrobial Activity :
    • Related compounds in the aminothiazole series demonstrated antibacterial effects against pathogens like Mycobacterium tuberculosis, indicating a broader spectrum of biological activity that could be explored for 2-Amino-2-(2,6-difluorophenyl)acetamide .

The mechanisms through which 2-Amino-2-(2,6-difluorophenyl)acetamide exerts its biological effects are still being researched. Potential mechanisms include:

  • Inhibition of Signaling Pathways : The compound may inhibit critical signaling pathways involved in cell proliferation and survival.
  • Enzymatic Interactions : It is hypothesized that the compound interacts with specific enzymes or receptors that play roles in disease progression.

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